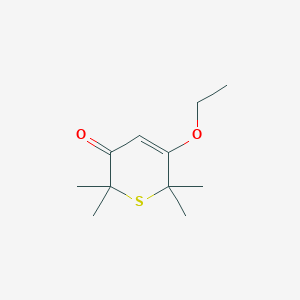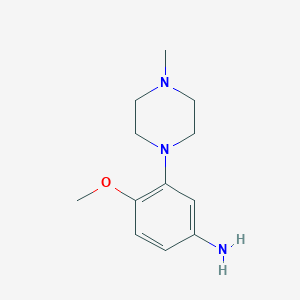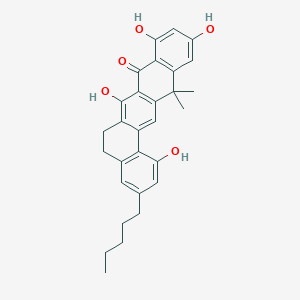
Tauro 1-hydroxycholic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tauro 1-hydroxycholic acid (THCA) is a bile acid that has been found to have various biochemical and physiological effects. It is synthesized through a multi-step process, and its mechanism of action involves activation of nuclear receptors. THCA has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Applications De Recherche Scientifique
Tauro 1-hydroxycholic Acid has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to improve liver function and reduce cholesterol levels. In agriculture, this compound has been found to have plant growth-promoting properties, making it a potential alternative to chemical fertilizers. In environmental science, this compound has been found to have potential applications in wastewater treatment and bioremediation.
Mécanisme D'action
The mechanism of action of Tauro 1-hydroxycholic Acid involves activation of nuclear receptors, specifically the farnesoid X receptor (FXR) and the pregnane X receptor (PXR). Activation of these receptors leads to the regulation of various genes involved in metabolism, inflammation, and cell proliferation. This compound has also been found to modulate the gut microbiota, which plays a crucial role in its physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In the liver, this compound has been shown to improve bile acid synthesis and reduce cholesterol levels. It also has anti-inflammatory properties, which may be beneficial in the treatment of liver diseases. In the gut, this compound has been found to modulate the gut microbiota, which plays a crucial role in digestion, immunity, and metabolism. This compound has also been found to have anti-cancer properties, specifically in the treatment of colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Tauro 1-hydroxycholic Acid has several advantages for lab experiments, including its stability and solubility in water. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited availability in nature.
Orientations Futures
There are several future directions for Tauro 1-hydroxycholic Acid research. In medicine, this compound may have potential applications in the treatment of liver diseases, diabetes, and cancer. In agriculture, this compound may be used as a potential alternative to chemical fertilizers, which can have harmful effects on the environment. In environmental science, this compound may have potential applications in wastewater treatment and bioremediation. Further research is needed to fully understand the potential applications of this compound in these fields.
Conclusion
In conclusion, this compound is a bile acid that has numerous potential applications in various fields, including medicine, agriculture, and environmental science. Its synthesis method has been optimized over the years to increase yield and purity, and its mechanism of action involves activation of nuclear receptors. This compound has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Although this compound has some limitations, it has several advantages for lab experiments, and there are several future directions for this compound research.
Méthodes De Synthèse
Tauro 1-hydroxycholic Acid is synthesized through a multi-step process that involves the reaction of cholic acid with taurine and 1,2-epoxypropane. The resulting product is then subjected to various chemical reactions, including hydrolysis, oxidation, and reduction, to yield this compound. This synthesis method has been optimized over the years to increase the yield and purity of this compound.
Propriétés
| 142608-64-8 | |
Formule moléculaire |
C26H45NO8S |
Poids moléculaire |
531.7 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(1R,3S,5S,7R,10S,13R,17R)-1,3,7,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO8S/c1-15(4-5-22(31)27-10-11-36(33,34)35)18-7-9-26(32)23-19(6-8-24(18,26)2)25(3)16(13-20(23)29)12-17(28)14-21(25)30/h15-21,23,28-30,32H,4-14H2,1-3H3,(H,27,31)(H,33,34,35)/t15-,16+,17+,18-,19?,20-,21-,23?,24-,25+,26?/m1/s1 |
Clé InChI |
ZZBPROOCQLCTDL-OMVCMMTCSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2([C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C)O |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2(C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C)O |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2(C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C)O |
Synonymes |
tauro 1-hydroxycholic acid tauro-CA-1beta-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)

![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)

![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)

![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)



